

An In-depth Technical Guide to the Chemical Structure and Bonding of Hydroxyacetone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyacetone, also known as acetol, is the simplest α -hydroxyketone, bearing the chemical formula $C_3H_6O_2$. It is structurally characterized by a primary alcohol group attached to an acetone framework. This technical guide offers a detailed examination of the chemical structure and bonding of **hydroxyacetone**, encompassing its molecular geometry, spectroscopic characteristics, and the experimental and computational methodologies employed for their elucidation.

Molecular Identification and Structure

A thorough understanding of a molecule's properties begins with its fundamental identifiers and structural representations.



Identifier	Value
IUPAC Name	1-hydroxypropan-2-one
Molecular Formula	C ₃ H ₆ O ₂
Molecular Weight	74.08 g/mol
SMILES	CC(=O)CO
InChI	InChI=1S/C3H6O2/c1-3(5)2-4/h4H,2H2,1H3
InChlKey	XLSMFKSTNGKWQX-UHFFFAOYSA-N
CAS Number	116-09-6

Molecular Geometry

The three-dimensional arrangement of atoms in **hydroxyacetone** has been elucidated through a combination of experimental techniques, including microwave spectroscopy and gas-phase electron diffraction, alongside computational chemistry. The most stable conformation of **hydroxyacetone** features a planar structure stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen.

The following table summarizes the key bond lengths and angles for the most stable conformer of **hydroxyacetone**, as determined by computational studies.



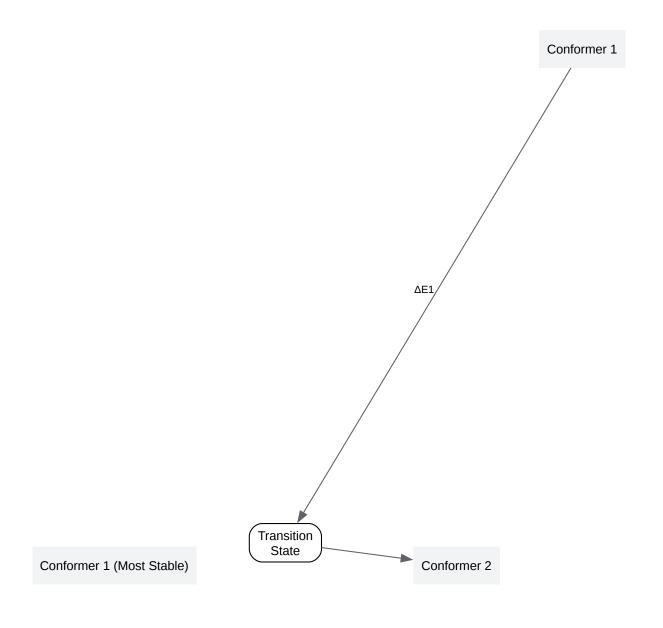
Bond	Bond Length (Å)	Angle	Angle (°)	Dihedral Angle	Angle (°)
C1-C2	1.51	O2-C2-C1	121.2	O2-C2-C1-H1	180.0
C2=O2	1.22	C3-C2-C1	117.8	O1-C1-C2-C3	0.0
C2-C3	1.52	O1-C1-H1	109.5	H4-C3-C2-O2	60.0
C1-O1	1.42	C2-C1-H2	109.5	H5-C3-C2-O2	-60.0
C1-H1	1.09	H1-C1-H2	109.5	H6-C3-C2-O2	180.0
C1-H2	1.09	C2-C3-H4	109.5		
C3-H4	1.09	H4-C3-H5	109.5	_	
C3-H5	1.09	H5-C3-H6	109.5	_	
O1-H3	0.97	C1-O1-H3	108.0		

Note: These values are representative and may exhibit slight variations depending on the specific computational method and basis set employed.

Conformational Analysis

Hydroxyacetone can adopt several conformations arising from rotation about the C1-C2 and C1-O1 single bonds. Computational analyses have identified four stable conformers. The relative energies of these conformers dictate their population distribution at a given temperature. The most stable conformer is notably stabilized by the presence of an intramolecular hydrogen bond.







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Figure 1. Conformational landscape of hydroxyacetone.





Spectroscopic Properties and Bonding Analysis

Spectroscopic methods are indispensable for elucidating the intricate details of molecular structure and bonding.

Infrared (IR) Spectroscopy

The infrared spectrum of **hydroxyacetone** displays characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
O-H stretch (intramolecularly H-bonded)	~3400	Strong, Broad
C-H stretch (sp³)	2900-3000	Medium
C=O stretch (ketone)	~1715	Strong
C-O stretch (alcohol)	~1050	Strong
O-H bend	~1420	Medium
C-H bend	1350-1470	Medium

The broad nature of the O-H stretching band is a clear indication of hydrogen bonding, while the position of the C=O stretching frequency is characteristic of a ketone functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H and 1 C NMR spectroscopy provide valuable insights into the chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR (Proton NMR)



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH ₃ (C3)	~2.2	Singlet	-
-CH ₂ - (C1)	~4.3	Singlet	-
-OH (O1)	Variable (typically 2-5)	Singlet (broad)	-

The lack of splitting for the methyl and methylene proton signals indicates the absence of adjacent, non-equivalent protons. The chemical shift of the hydroxyl proton is variable and is influenced by factors such as concentration and the solvent used.

¹³C NMR (Carbon NMR)

Carbon	Chemical Shift (δ, ppm)
C=O (C2)	~205
-CH₂OH (C1)	~75
-CH₃ (C3)	~26

The downfield chemical shift observed for C2 is characteristic of a carbonyl carbon within a ketone.

Experimental Protocols

The determination of the chemical structure and bonding of **hydroxyacetone** is accomplished through a variety of experimental techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To acquire the infrared spectrum of liquid **hydroxyacetone** for the identification of its functional groups.

Methodology:

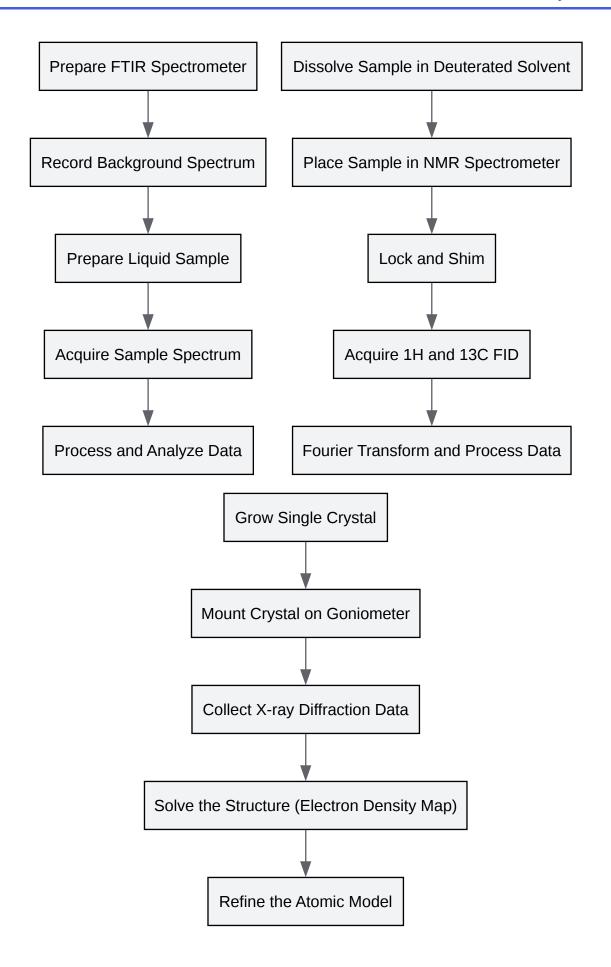
Foundational & Exploratory





- Instrument Preparation: Verify that the FTIR spectrometer is powered on and has reached a stable operating temperature. Purge the sample compartment with a stream of dry nitrogen or air to minimize spectral interference from atmospheric water vapor and carbon dioxide.
- Background Spectrum: Acquire a background spectrum using the empty sample holder (e.g., a clean salt plate or an empty ATR crystal). This spectrum will be subsequently subtracted from the sample spectrum.
- Sample Preparation: For a liquid sample such as **hydroxyacetone**, a small droplet can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, when using an Attenuated Total Reflectance (ATR) accessory, a drop of the liquid is applied directly to the ATR crystal surface.
- Sample Spectrum: The prepared sample is placed within the spectrometer's sample compartment, and the spectrum is acquired. To enhance the signal-to-noise ratio, multiple scans are typically co-added.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum. The resultant spectrum is then analyzed to identify the characteristic absorption bands.







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